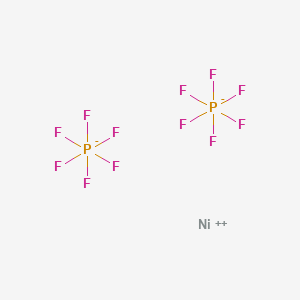![molecular formula C18H25NO4 B12843168 (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a benzyl group at the 5th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid typically begins with L-glutamic acid as the starting material. The process involves several key steps:
Esterification: L-glutamic acid is subjected to esterification in the presence of an acidic reagent to form an ester intermediate.
Halogenation and Protection: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent (such as Boc) under basic conditions to form a protected intermediate.
Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.
Industrial Production Methods: Industrial production methods for (5R)-5-Benzyl-1-Boc-L-pipecolinic acid often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow processes, automated reaction setups, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group or the Boc group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds
作用機序
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
類似化合物との比較
- (5R)-5-Benzyl-L-pipecolinic acid
- (5R)-5-Benzyl-1-Boc-D-pipecolinic acid
- (5S)-5-Benzyl-1-Boc-L-pipecolinic acid
Comparison: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is unique due to its specific stereochemistry and the presence of both the benzyl and Boc groups. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the (5S) isomer may exhibit different biological activity and binding affinity due to the difference in spatial arrangement .
特性
分子式 |
C18H25NO4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15?/m1/s1 |
InChIキー |
FDOLGKUYGFYUTN-GICMACPYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
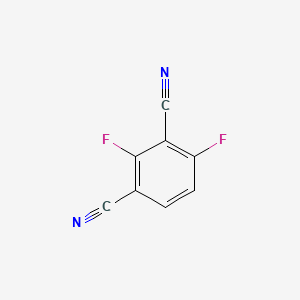
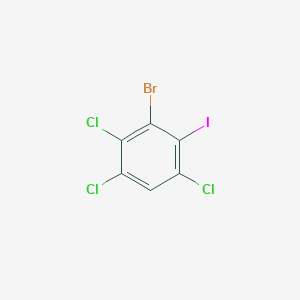
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
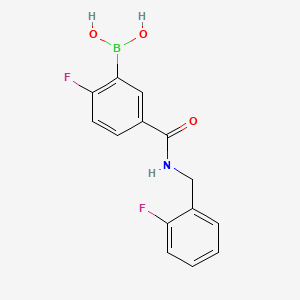
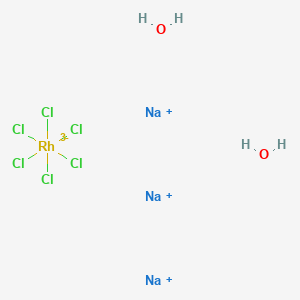
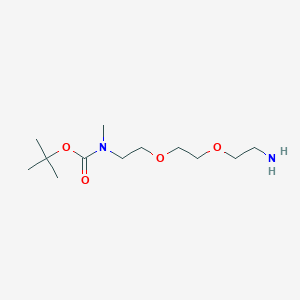
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
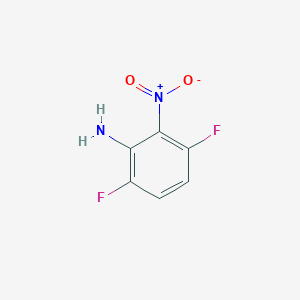
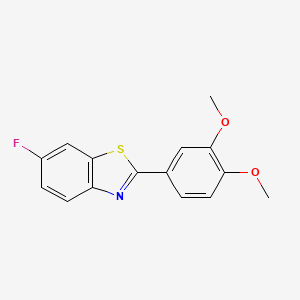
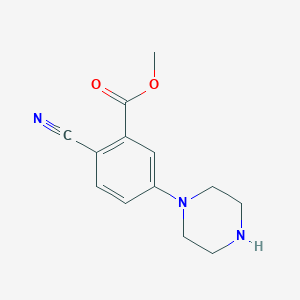
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
